molecular formula C13H10ClNO3S B2568800 {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol CAS No. 773869-91-3

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol

Cat. No.: B2568800
CAS No.: 773869-91-3
M. Wt: 295.74
InChI Key: IJTHYJDLZWJVRZ-UHFFFAOYSA-N
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Description

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol ( 773869-91-3) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H10ClNO3S and a molecular weight of 295.74 g/mol, this compound is characterized by its specific structure featuring a chlorophenyl sulfanyl group and a nitro substituent on the phenyl methanol core . This compound is part of a class of sulfanylphenyl derivatives that serve as valuable intermediates in organic synthesis and medicinal chemistry research. Related structural analogs have been investigated in scientific studies for their potential as inhibitors of carbonic anhydrase isoforms (hCAs), which are important therapeutic targets for conditions such as glaucoma, epilepsy, obesity, and cancer . The presence of both the sulfanyl bridge and nitro group on the aromatic system makes this molecule a versatile building block for further chemical modifications, including the development of novel sulfonamide derivatives through cross-coupling reactions . The compound is offered in multiple quantities to suit various research needs, with availability typically within two weeks. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this material according to laboratory safety guidelines.

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTHYJDLZWJVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)CO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol typically involves the reaction of 4-chlorothiophenol with 3-nitrobenzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting product is then reduced to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol involves its interaction with specific molecular targets. The compound’s sulfanyl and nitrophenyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol with its analogs:

Compound Name (IUPAC) Substituents Molecular Weight (g/mol) Functional Groups Key Applications/Notes
This compound 4-Cl, 3-NO₂, -CH₂OH 301.75 Sulfanyl, Nitro, Alcohol Pharmaceutical intermediate; high polarity due to -OH group
{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol 4-Me, 3-NO₂, -CH₂OH 275.32 Sulfanyl, Nitro, Alcohol Research chemical; methyl group enhances lipophilicity
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methyl 3-(trifluoromethyl)benzoate 4-Cl, 3-NO₂, ester ~434.83 Sulfanyl, Nitro, Ester Material science; trifluoromethyl group improves thermal stability
{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methyl N-(3,4-dichlorophenyl)carbamate 4-Cl, 3-NO₂, carbamate ~429.30 Sulfanyl, Nitro, Carbamate Potential agrochemical use; carbamate moiety enhances bioactivity
(4-Chloro-3-nitrophenyl)(cyclopropyl)methanone 4-Cl, 3-NO₂, ketone 253.67 Chloro, Nitro, Ketone Ketone group enables diverse reactivity (e.g., Grignard reactions)

Electronic and Steric Effects

  • Chlorine vs. Methyl Substituents: The chloro group in the target compound introduces stronger electron-withdrawing effects compared to the methyl group in its analog, reducing electron density on the aromatic ring. This enhances stability toward electrophilic substitution but may reduce solubility in nonpolar solvents .
  • Nitro Group: Common to all analogs, the nitro group (-NO₂) contributes to high chemical stability and is often leveraged in explosives and dyes. Its electron-withdrawing nature also polarizes the molecule, facilitating interactions in biological systems .
  • Ester/Carbamate: These groups enhance lipophilicity, improving membrane permeability in drug design .

Physicochemical Properties

  • Solubility: The alcohol derivative exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO), while esterified analogs show higher solubility in organic solvents like chloroform .
  • Thermal Stability : Esters with trifluoromethyl groups (e.g., 3-(trifluoromethyl)benzoate) demonstrate superior thermal stability compared to the alcohol form, attributed to the strong C-F bonds .

Biological Activity

{4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The compound is synthesized through a reaction between 4-chlorothiophenol and 3-nitrobenzaldehyde, typically using sodium hydroxide as a base in ethanol. The final product is obtained via reduction processes that convert the nitro group into a more biologically active form. Understanding its chemical structure is essential for elucidating its biological mechanisms.

Table 1: Chemical Characteristics

PropertyValue
Molecular FormulaC13H10ClN2OS
Molecular Weight283.75 g/mol
Melting PointNot specified
SolubilitySoluble in ethanol and DMSO

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

Case Study : A study evaluated the compound's antibacterial effects against clinical isolates of Staphylococcus aureus. The results showed an MIC of 32 µg/mL, demonstrating its potential as an alternative treatment option for resistant bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was found to induce apoptosis in cancer cells, with IC50 values ranging from 8.49 to 62.84 µg/mL across different cell lines.

Table 2: Anticancer Activity Results

Cell LineIC50 (µg/mL)Mechanism of Action
HeLa8.49Induction of apoptosis
MCF-711.20Inhibition of cell proliferation
SKOV-37.87Cell cycle arrest

Research Findings : A comprehensive study assessed the cytotoxic effects of the compound on multiple cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The presence of the sulfanyl and nitrophenyl groups enhances its reactivity and binding affinity to enzymes involved in cellular processes.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress, leading to increased ROS levels that trigger apoptotic pathways in cancer cells .

Q & A

Basic Synthesis Methods

Q: What are the primary synthetic routes for {4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methanol? A: The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 4-chlorothiophenol and a nitro-substituted benzyl alcohol derivative under alkaline conditions. The sulfanyl group (-S-) is introduced by displacing a leaving group (e.g., halogen) on the aromatic ring. Purification typically involves column chromatography and recrystallization to achieve >95% purity .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity? A: Key parameters include:

  • Temperature: Controlled heating (60–80°C) to balance reaction rate and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
  • pH: Alkaline conditions (pH 10–12) stabilize the thiolate ion for efficient substitution .

Structural Characterization Techniques

Q: What advanced methods validate the compound’s molecular structure? A:

  • X-ray Crystallography: Resolve bond lengths (e.g., C–S: ~1.78 Å) and dihedral angles between aromatic rings (e.g., 64.6–83.1°) using programs like SHELXL .
  • NMR Spectroscopy: 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., nitro group deshielding adjacent protons).
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 336.05) .

Biological Activity Profiling

Q: How is the compound evaluated for antimicrobial or anticancer potential? A:

  • In vitro assays: Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli).
  • Cytotoxicity studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values.
  • Mechanistic studies: ROS generation or apoptosis markers (e.g., caspase-3 activation) to elucidate bioactivity .

Structure-Activity Relationship (SAR) Studies

Q: How do structural modifications influence bioactivity? A:

  • Nitro group position: Meta-nitro (3-nitrophenyl) enhances electron-withdrawing effects, improving thiol reactivity.
  • Chlorophenyl substitution: Para-chloro increases lipophilicity, enhancing membrane permeability.
  • Methanol group: Hydroxyl moiety allows derivatization (e.g., esterification for prodrug strategies) .

Addressing Data Contradictions

Q: How to resolve discrepancies in reported crystallographic data? A: Cross-validate using:

  • Multiple refinement software (e.g., SHELXL vs. OLEX2) to check bond-length consistency.
  • Complementary techniques: Pair XRD with DFT calculations to reconcile experimental and theoretical geometries .

Stability Under Experimental Conditions

Q: How does the compound degrade under acidic/alkaline conditions? A:

  • Acidic conditions: Nitro groups may protonate, leading to ring decomposition.
  • Alkaline conditions: Methanol hydroxyl can oxidize to a ketone. Stability studies via HPLC monitoring are recommended .

Computational Modeling Applications

Q: How can molecular docking predict target interactions? A:

  • Target selection: Bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related proteins (e.g., tubulin).
  • Docking software: AutoDock Vina or Schrödinger Suite to simulate binding affinities.
  • Validation: Compare docking scores with experimental IC50_{50} values .

Alternative Synthetic Routes

Q: Are there greener methods for synthesis? A:

  • Microwave-assisted synthesis: Reduces reaction time (30 mins vs. 12 hrs) and energy use.
  • Biocatalysis: Enzymatic coupling (e.g., lipases) for regioselective sulfanyl group introduction .

Role in Drug Development

Q: What challenges exist in transitioning this compound to preclinical trials? A:

  • Solubility: Poor aqueous solubility may require formulation with cyclodextrins or nanoparticles.
  • Toxicity: Metabolite profiling (e.g., LC-MS) to identify hepatotoxic/nephrotoxic byproducts.
  • IP considerations: Patent landscape analysis to avoid infringement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.